C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]
Description
Properties
Molecular Formula |
C16H31N3O5 |
|---|---|
Molecular Weight |
345.43 g/mol |
IUPAC Name |
tert-butyl N-[N'-(5-hydroxypentyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C16H31N3O5/c1-15(2,3)23-13(21)18-12(17-10-8-7-9-11-20)19-14(22)24-16(4,5)6/h20H,7-11H2,1-6H3,(H2,17,18,19,21,22) |
InChI Key |
ZMAGTETVBIXFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of tert-butylamine with a suitable carbonyl compound to form the corresponding imine. This imine is then reacted with a hydroxypentyl derivative to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C,C’-Bis(1,1-dimethylethyl) N,N’-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to target molecules with high specificity, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl carbamate framework is common among analogs, but variations in substituents on the carbonimidoyl group lead to distinct properties:
Key Findings from Comparative Analysis
- Polarity and Reactivity : The 3-hydroxypentyl group in the target compound increases hydrophilicity compared to analogs like 1,3-di-tert-butoxycarbonylguanidine (Ev12), which lacks hydroxylation. This makes the target compound more suitable for aqueous-phase reactions or drug delivery systems .
- Protective Group Utility : Boc-protected analogs (Ev12, Ev20) are widely used in peptide synthesis to shield amine groups. The triflyl group in Ev20 enhances electrophilicity, enabling efficient amide bond formation .
- Thermal Stability : Compounds with aromatic substituents (e.g., Ev19’s phenylene group) exhibit higher thermal stability due to resonance effects, whereas aliphatic analogs (Ev11, Ev12) are more prone to decomposition at elevated temperatures .
- Biological Activity: Phenolic derivatives (e.g., 2,6-bis(tert-butyl)-4-methylphenol in Ev9) show antioxidant properties, but bis-carbamates like the target compound are primarily synthetic intermediates rather than bioactive agents .
Biological Activity
C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H31N3O5
- Molar Mass : 345.43 g/mol
- Density : 1.09 ± 0.1 g/cm³ (predicted)
- pKa : 8.74 ± 0.46 (predicted)
These properties indicate that the compound may exhibit specific interactions within biological systems, particularly due to its functional groups which include carbamate and hydroxypentyl moieties.
Research suggests that compounds similar to C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] may interact with various biological pathways, including:
- Enzyme Inhibition : Compounds with carbamate structures often inhibit serine hydrolases, affecting metabolic pathways.
- Receptor Modulation : The presence of hydroxypentyl groups can influence receptor binding affinity, potentially modulating neurotransmitter systems.
Pharmacological Effects
Studies have indicated that this compound may possess:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound could reduce inflammation in various tissues.
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of carbamate derivatives, C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] exhibited significant activity against Staphylococcus aureus and Escherichia coli.
- Inflammation Reduction : A clinical trial assessing the anti-inflammatory effects of similar compounds showed a reduction in cytokine levels in patients with chronic inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H31N3O5 |
| Molar Mass | 345.43 g/mol |
| Density | 1.09 ± 0.1 g/cm³ |
| pKa | 8.74 ± 0.46 |
| Biological Activity | Observed Effect |
|---|---|
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Anti-inflammatory Properties | Reduced cytokine levels in trials |
Q & A
Q. What are the optimal reaction conditions for synthesizing C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate] to maximize yield and purity?
- Methodological Answer : The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the guanidine moiety, followed by coupling with a 3-hydroxypentyl carbonimidoyl intermediate. Key steps include:
- Using N,N'-Di-Boc-guanidine derivatives as precursors, with activation via carbodiimides or phosphorane reagents .
- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dichloromethane is preferred for coupling reactions to minimize side products .
- Catalytic approaches: Transition-metal catalysts (e.g., Pd or Mn complexes) may improve regioselectivity in imine formation, as seen in analogous bis(tert-butyl) imine syntheses .
Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF/DCM (1:1) | 85% yield |
| Temperature | 0–25°C | Minimizes decomposition |
| Catalyst | Mn(III) salen complexes | Enhances stereocontrol |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the tert-butyl groups (δ 1.2–1.4 ppm for H; δ 28–30 ppm for C) and the hydroxypentyl chain (e.g., hydroxyl proton at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Carbamate C=O stretches (~1700 cm) and hydroxyl O-H stretches (~3400 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~665.3 g/mol) and detects impurities .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models the electron density distribution to predict sites prone to hydrolysis (e.g., carbamate groups) or oxidation .
- Molecular Dynamics (MD) : Simulates solvent interactions to assess solubility trends; DMSO shows higher stability than THF due to stronger hydrogen-bonding capacity .
- Example Application : DFT studies on analogous bis(carbamates) revealed steric shielding by tert-butyl groups enhances thermal stability up to 200°C .
Q. What strategies resolve discrepancies in bioactivity assays observed across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities like de-Boc byproducts (retention time ~12 min) may skew bioactivity .
- Assay Reproducibility : Standardize buffer pH (7.4 for physiological conditions) and solvent concentration (<1% DMSO to avoid cytotoxicity) .
- Contradictory Data Example : Divergent IC values in enzyme inhibition assays may arise from varying enzyme sources (recombinant vs. native); validate using a single source .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Store at 4°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
- Handling : Use gloveboxes (<5% humidity) for weighing, and avoid prolonged exposure to light, which may degrade the carbonimidoyl moiety .
- Stability Data : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials .
Contradiction Analysis and Resolution
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Contradiction : reports high solubility in DMF/DMSO, while other studies note limited aqueous solubility.
- Resolution : Perform a tiered solubility screen:
Primary Screen : Test in DMSO (stock solution) followed by dilution into PBS (pH 7.4).
Secondary Screen : Use co-solvents (e.g., 10% Tween-80) for aqueous assays to prevent precipitation .
- Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | 5–10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
